1-(1-Hydroxypropan-2-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxypropan-2-yl)imidazolidin-2-one is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of imidazolidin-2-one, featuring a hydroxypropan-2-yl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxypropan-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazolidin-2-one ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(1-Oxopropan-2-yl)imidazolidin-2-one.
Reduction: Formation of 1-(1-Hydroxypropan-2-yl)imidazolidine.
Substitution: Formation of various substituted imidazolidin-2-one derivatives.
Aplicaciones Científicas De Investigación
1-(1-Hydroxypropan-2-yl)imidazolidin-2-one has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-one: The parent compound, lacking the hydroxypropan-2-yl group.
1-(1-Hydroxyethyl)imidazolidin-2-one: Similar structure but with a hydroxyethyl group instead of hydroxypropan-2-yl.
1-(1-Hydroxybutan-2-yl)imidazolidin-2-one: Similar structure but with a hydroxybutan-2-yl group.
Uniqueness
1-(1-Hydroxypropan-2-yl)imidazolidin-2-one is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as serving as a chiral auxiliary or a building block for complex molecules.
Actividad Biológica
1-(1-Hydroxypropan-2-yl)imidazolidin-2-one is a cyclic urea derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is structurally related to other imidazolidinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's IUPAC name is this compound, and it can be represented by the following structural formula:
This compound features a five-membered ring structure that includes a hydroxyl group and an imidazolidinone moiety, contributing to its biological activity.
Research indicates that imidazolidinones may exert their biological effects through various mechanisms:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or altered inflammatory responses.
- Cellular Interaction : The compound may interact with cellular receptors or proteins, modulating signaling pathways that are critical in cancer progression and immune responses.
Biological Activity Overview
This compound has been investigated for several biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazolidinones can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit the proliferation of cancer cells in vitro.
Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HuTu 80 (cancer) | 25 | 1.5 |
Reference Compound | HuTu 80 (cancer) | 30 | 1.2 |
Control (Normal Cells) | Normal Fibroblasts | >100 | N/A |
Table 1: Cytotoxicity data for this compound compared to a reference compound.
Antimicrobial Activity
Research has indicated that similar compounds possess antimicrobial properties, suggesting that this compound might also act against bacterial strains or fungi. The precise mechanism may involve disruption of microbial cell walls or interference with metabolic processes.
Case Studies
Several studies have evaluated the biological activity of imidazolidinone derivatives:
Case Study 1: Anticancer Evaluation
A study published in Chemical Biology assessed the anticancer potential of various imidazolidinones, including derivatives of this compound. The results demonstrated significant inhibition of cell growth in multiple cancer types, with some compounds showing selectivity towards cancerous over normal cells.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of CYP enzymes by imidazolidinone derivatives. The findings suggested that these compounds could effectively inhibit CYP17, an enzyme implicated in steroid biosynthesis and cancer progression, highlighting their potential as therapeutic agents for hormone-dependent cancers.
Propiedades
IUPAC Name |
1-(1-hydroxypropan-2-yl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(4-9)8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOALYMWZGFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556971-41-5 |
Source
|
Record name | 1-(1-hydroxypropan-2-yl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.